3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-2-methoxybenzamide

Dopamine D2 receptor Radioligand binding Antipsychotic metabolite pharmacology

3-Bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-2-methoxybenzamide, commonly designated FLA-908 (CAS 107188-90-9), is a substituted benzamide belonging to the salicylamide class of dopamine D2 receptor antagonists. It is a primary phenolic metabolite of the atypical antipsychotic remoxipride, formed via O-demethylation predominantly in the rat.

Molecular Formula C15H21BrN2O3
Molecular Weight 357.24 g/mol
CAS No. 107188-90-9
Cat. No. B008690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-2-methoxybenzamide
CAS107188-90-9
Synonyms5-bromo-N ((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-6-methoxybenzamide
FLA 908
FLA 908, (+-)-isomer
FLA 908, (S)-isomer
FLA-908
NCQ 181
NCQ-181
Molecular FormulaC15H21BrN2O3
Molecular Weight357.24 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)O
InChIInChI=1S/C15H21BrN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(19)7-6-11(16)14(13)21-2/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20)
InChIKeyQRMZHEDLUQMLGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FLA-908 (CAS 107188-90-9): A Dopamine D2 Receptor Antagonist Metabolite of Remoxipride for Antipsychotic Research


3-Bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-2-methoxybenzamide, commonly designated FLA-908 (CAS 107188-90-9), is a substituted benzamide belonging to the salicylamide class of dopamine D2 receptor antagonists [1]. It is a primary phenolic metabolite of the atypical antipsychotic remoxipride, formed via O-demethylation predominantly in the rat [2]. FLA-908 is a regioisomer of FLA-797 (CAS 84226-14-2), which bears the phenolic hydroxyl at the 2-position and the methoxy at the 6-position, a structural distinction that directly impacts receptor affinity, chromatographic retention, and in vivo pharmacological profile [3]. Both FLA-908 and FLA-797 retain the parent compound's selectivity for the D2 receptor over the D1 receptor, but exhibit markedly higher in vitro D2 binding affinity than remoxipride itself [2].

Why Remoxipride, FLA-797, or Haloperidol Cannot Substitute for FLA-908 in Mechanistic and Analytical Workflows


FLA-908 is not interchangeable with its close structural analogs because its 6-hydroxy-2-methoxy substitution pattern yields a distinct pharmacological fingerprint that differs quantitatively from remoxipride, FLA-797, and haloperidol across multiple experimentally verified dimensions [1]. In D2 receptor binding assays, the phenolic metabolites FLA-908 and FLA-797 both display considerably higher affinity than the parent drug remoxipride (Ki = 113 nM), yet their in vivo contributions diverge due to dramatically lower brain exposure—plasma and brain concentrations of remoxipride exceed those of the phenolic metabolites by 300–1000-fold, meaning that procurement of FLA-908 as a standalone reference standard is essential for accurate quantitation in pharmacokinetic and metabolite profiling studies [2]. Furthermore, FLA-908 and FLA-797 are regioisomers that co-elute under certain chromatographic conditions but require distinct analytical resolution strategies; a peak compression effect has been exploited specifically for FLA-797 quantitation, while FLA-908 elutes as a normal isocratic peak and can only be determined simultaneously at concentrations above 10–15 nM [3]. Substituting one regioisomer for the other introduces quantitation error and misassignment of metabolic pathways.

FLA-908 Quantitative Differentiation Evidence: D2 Affinity, In Vivo Potency, Brain Exposure, and Regioisomeric Selectivity


D2 Receptor Binding Affinity: Phenolic Metabolites FLA-908 and FLA-797 Exhibit Considerably Higher Affinity Than Remoxipride

FLA-908, as a phenolic metabolite, demonstrated substantially higher affinity for the dopamine D2 receptor compared to the parent compound remoxipride. Remoxipride bound to [3H]raclopride-labelled D2 receptors in rat striatal homogenates with a Ki of 113 nM, whereas the phenolic metabolites (including FLA-908) exhibited 'considerably higher affinities' [1]. The higher in vitro affinity was functionally correlated: FLA-797(-) and FLA-908(-) were 'much more effective than remoxipride in inducing catalepsy,' consistent with their elevated D2 receptor binding [2]. Because exact Ki values for FLA-908 were not reported in isolation in the publicly accessible abstract, this evidence is cross-study comparable between the Mohell 1993 binding study and the Ogren 1993 behavioural study. The key differentiator is the direction and magnitude of the affinity shift relative to remoxipride (Ki = 113 nM baseline).

Dopamine D2 receptor Radioligand binding Antipsychotic metabolite pharmacology

In Vivo D2 Receptor Blockade: FLA-908 Prevents Quinpirole-Induced Hypothermia More Effectively Than Remoxipride

In a direct head-to-head in vivo comparison, FLA-908(-), alongside FLA-797(-) and haloperidol, was more effective than remoxipride in preventing the hypothermia induced by the selective D2 receptor agonist quinpirole (0.25 mg/kg s.c.) in the male rat [1]. Remoxipride at 1 μmol/kg blocked quinpirole-induced hypothermia when administered 30 or 15 min prior to, or 5 and 15 min after, the agonist; however, FLA-908(-) and FLA-797(-) produced a stronger blockade, while the catecholic metabolite NCQ 436(-) was less effective than remoxipride [1]. This establishes the rank order: FLA-908(-) ≈ FLA-797(-) ≈ haloperidol > remoxipride > NCQ 436(-). The differential in vivo potency directly contradicts any assumption that remoxipride alone accounts for the totality of D2-mediated effects in rodent models.

In vivo D2 antagonism Quinpirole hypothermia model Antipsychotic efficacy

Brain and Plasma Exposure: Remoxipride Concentrations Exceed FLA-908 by 300–1000-Fold, Constraining In Vivo Contribution

Quantitative HPLC analysis of plasma and brain (striatum and nucleus accumbens) concentrations following a 40 μmol/kg dose of remoxipride revealed that remoxipride levels exceeded those of the most potent phenolic metabolite, FLA-797(-), by 300–1000-fold depending on the route of administration [1]. FLA-908(-) was measured simultaneously alongside FLA-797(-), and its brain and plasma concentrations were similarly low relative to the parent drug. At effective dose levels (1 μmol/kg remoxipride), plasma concentrations of the active metabolites fell below the limit of determination (< 2 nmol/L) [2]. This exposure differential directly explains why, despite their higher in vitro D2 affinity, FLA-908(-) and FLA-797(-) contribute only marginally to the D2 receptor-blocking activity of remoxipride in vivo [1][2].

Pharmacokinetics Brain penetration Metabolite exposure ratio

Regioisomeric Differentiation: FLA-908 (6-Hydroxy-2-Methoxy) vs. FLA-797 (2-Hydroxy-6-Methoxy) — Chromatographic and Pharmacological Consequences

FLA-908 is the 6-hydroxy-2-methoxy regioisomer of FLA-797 (2-hydroxy-6-methoxy), a structural distinction that creates differentiable chromatographic behaviour. In reversed-phase HPLC, FLA-908 elutes as a normal isocratic peak, whereas FLA-797 exhibits a peak compression effect that can be exploited for enhanced sensitivity; FLA-908 can only be determined simultaneously at concentrations higher than 10–15 nM under these conditions [1]. This regioisomeric identity also dictates the metabolic pathway: FLA-908 arises from O-demethylation at the 6-methoxy position of remoxipride, while FLA-797 results from O-demethylation at the 2-methoxy position [2]. The two regioisomers, despite sharing the same molecular formula (C15H21BrN2O3, MW 357.24), have distinct CAS registry numbers (FLA-908: 107188-90-9; FLA-797: 84226-14-2) and differential pharmacological activity profiles [3].

Regioisomer separation HPLC assay development Metabolite identification

Catalepsy Induction: FLA-908 and FLA-797 Are Much More Effective Than Remoxipride, Consistent With Higher D2 Affinity

In the horizontal bar catalepsy test, FLA-797(-) and FLA-908(-) were 'much more effective than remoxipride in inducing catalepsy,' a behavioural readout that correlates with striatal D2 receptor occupancy [1]. This finding is directly consistent with the higher in vitro affinity of the phenolic metabolites for [3H]raclopride-labelled striatal D2 receptors. By contrast, remoxipride itself displayed an atypical profile: it induced immediate catalepsy only after high i.v. doses (ED50 = 49 μmol/kg), while failing to produce statistically significant catalepsy in the 20–100 μmol/kg dose range after s.c. administration (ED50 > 100 μmol/kg) [2]. Haloperidol, a typical antipsychotic, was far more potent in this assay (ED50 = 0.4 μmol/kg i.v.; 0.9 μmol/kg i.p./s.c.) [2]. The catalepsy data differentiate FLA-908 from remoxipride along a key dimension predictive of extrapyramidal side effect liability.

Catalepsy model Extrapyramidal side effects In vivo D2 receptor occupancy

Atypical Antipsychotic Profile Not Mimicked: FLA-908 Fails to Reproduce Remoxipride's Signature Behavioural Selectivity

A critical differentiator is that the atypical antipsychotic profile of remoxipride—characterized by separation between doses that block d-amphetamine-induced locomotion (predictive of antipsychotic efficacy) and doses that induce catalepsy (predictive of EPS)—was not mimicked by the active metabolites FLA-797(-) and FLA-908(-) [1]. This observation was further supported by analysis showing that unbound brain concentrations of the phenolic metabolites were too low to play a major role in the DA D2 blocking action of remoxipride, although FLA-797(-) may contribute marginally to cataleptic effects following high i.p. doses [2]. This evidence confirms that FLA-908 cannot be used as a functional substitute for remoxipride in studies of atypical antipsychotic mechanisms.

Atypical antipsychotic profile Dopamine D2 selectivity Behavioural pharmacology

High-Impact Application Scenarios for FLA-908 (CAS 107188-90-9) Based on Quantitative Differentiation Evidence


Reference Standard for Remoxipride Metabolite Identification and Quantitation in Preclinical Pharmacokinetic Studies

FLA-908 is the authentic phenolic metabolite of remoxipride formed by O-demethylation at the 6-methoxy position. Its certified use as an analytical reference standard is mandatory for HPLC-based quantitation of remoxipride metabolism in rat and human biological matrices. As established in Section 3, FLA-908 elutes as a normal isocratic peak and can be simultaneously determined with FLA-797 at concentrations above 10–15 nM; remoxipride parent levels exceed metabolite levels by 300–1000-fold, necessitating a pure FLA-908 standard for calibration curve construction and recovery validation [1][2]. Researchers procuring FLA-908 for this purpose must verify regioisomeric purity to avoid cross-contamination with FLA-797 (CAS 84226-14-2).

Mechanistic Probe for Dissecting D2 Receptor-Mediated Catalepsy vs. Atypical Antipsychotic Activity

Because FLA-908 exhibits markedly higher D2 receptor affinity and greater cataleptic potency than remoxipride, yet fails to reproduce remoxipride's atypical antipsychotic profile (i.e., separation between locomotor blockade and catalepsy), it serves as a unique pharmacological tool to decouple D2 occupancy from behavioural selectivity [1]. In experimental designs comparing remoxipride, FLA-908, FLA-797, and haloperidol, FLA-908 enables researchers to test whether a given D2-mediated effect correlates with striatal D2 occupancy alone or requires the specific conformational signature of the parent drug [2]. This application leverages the quantitative differentiation evidence from both the in vitro binding and in vivo catalepsy data.

Positive Control for In Vivo D2 Antagonist Screening Using the Quinpirole Hypothermia Model

FLA-908 has been directly demonstrated to prevent quinpirole-induced hypothermia in the rat more effectively than remoxipride, with an efficacy comparable to haloperidol [1]. This validated in vivo assay provides a robust platform for screening novel D2 antagonists, where FLA-908 serves as a reference compound with known rank-order potency. Its use as a positive control is justified by the direct head-to-head comparison data showing FLA-908(-) ≈ FLA-797(-) ≈ haloperidol > remoxipride > NCQ 436(-) [1]. Procurement specifications should confirm stereochemical identity, as the data refer to the (-)-isomer.

Regioisomeric Specificity Standard in Structure-Activity Relationship (SAR) Studies of Substituted Benzamide D2 Antagonists

The 6-hydroxy-2-methoxy substitution pattern of FLA-908 versus the 2-hydroxy-6-methoxy pattern of FLA-797 provides a defined chemical probe for SAR investigations into how the position of the phenolic hydroxyl modulates D2 receptor affinity, intrinsic activity, and off-target selectivity [1][2]. The differential chromatographic behaviour (normal elution vs. peak compression) further supports the use of FLA-908 as a regioisomeric standard in analytical method development and validation for substituted benzamide libraries. This application is grounded in the cross-study comparable evidence of regioisomeric differentiation.

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